5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester
Descripción general
Descripción
This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025. All information regarding the use of this CRM can be found on the certificate of analysis.
Mecanismo De Acción
Mode of Action
It is known that benzimidazole derivatives often interact with their targets through hydrogen bonding, due to the presence of the imidazole ring .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Benzimidazole derivatives are known to have a broad range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may be absorbed in the body to some extent . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Given the broad range of activities associated with benzimidazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
Action Environment
The compound’s storage conditions suggest that it may be sensitive to temperature and moisture .
Actividad Biológica
5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester, commonly referred to as Bendamustine-related compound, is a derivative of the alkylating agent bendamustine. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H27N3O4
- Molecular Weight : 349.42 g/mol
- CAS Number : 3543-74-6
- Physical Appearance : Off-white to light tan solid
- Solubility : Slightly soluble in chloroform and methanol
This compound functions primarily as an alkylating agent. It exerts its effects by forming covalent bonds with DNA, leading to cross-linking that inhibits DNA replication and transcription. This mechanism is crucial in cancer therapy, as it induces apoptosis in rapidly dividing cells.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung Cancer) | 10.5 | Inhibition of cell growth |
MCF-7 (Breast Cancer) | 8.3 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest |
These findings suggest that the compound's efficacy may vary depending on the specific cancer type.
Mechanistic Studies
Studies involving flow cytometry and Western blot analysis have demonstrated that treatment with this compound leads to increased levels of p53 and caspase activation, indicating a pathway leading to programmed cell death (apoptosis) in tumor cells .
Pharmacological Studies
Pharmacokinetic studies reveal that the compound has a moderate half-life and is metabolized primarily in the liver. Its bioavailability appears to be influenced by the route of administration, with intravenous delivery yielding higher plasma concentrations compared to oral administration.
Case Studies
-
Case Study on Lymphoma Treatment :
A clinical trial involving patients with relapsed non-Hodgkin lymphoma demonstrated that the administration of bendamustine (from which this compound is derived) resulted in a response rate of approximately 75%. Patients exhibited significant tumor reduction and improved overall survival rates . -
Combination Therapy :
A study investigated the efficacy of combining this compound with rituximab in treating chronic lymphocytic leukemia (CLL). The combination therapy showed enhanced antitumor activity compared to either agent alone, highlighting its potential for synergistic effects in treatment protocols .
Propiedades
IUPAC Name |
ethyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-3-25-18(24)6-4-5-17-19-15-13-14(7-8-16(15)20(17)2)21(9-11-22)10-12-23/h7-8,13,22-23H,3-6,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYOJVBTSZGDQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517744 | |
Record name | Ethyl 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3543-74-6 | |
Record name | Ethyl 5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazole-2-butanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-H-benzimidazole-5-amino-1-methyl-2-butanoic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 5-(BIS(2-HYDROXYETHYL)AMINO)-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUL5NUY9I0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.